(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
Preparation Methods
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with ®-3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can be compared with other similar compounds, such as:
(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone: The enantiomer of the compound, which may have different biological activities and properties.
®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone: A structural isomer with the fluorine atom in a different position, potentially leading to different reactivity and biological effects.
®-(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.
These comparisons highlight the uniqueness of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone in terms of its specific structure and resulting properties.
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTCEJYPYWMIAG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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